N-叔丁氧羰基 3,5-二碘酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemistry, particularly the use of tert-butoxycarbonyl (BOC) protective groups and the synthesis of various amines and imines, which are relevant to the understanding of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of BOC protective groups to protect amine functionalities during chemical reactions. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a similar approach to synthesizing N-tert-Butoxycarbonyl 3,5-Diiodotyramine . Additionally, the use of N,O-bis(tert-butoxycarbonyl)-hydroxylamine in the synthesis of various hydroxylamine and hydroxamic acid derivatives suggests that BOC groups are versatile in the synthesis of nitrogen-containing compounds .

Molecular Structure Analysis

While the molecular structure of N-tert-Butoxycarbonyl 3,5-Diiodotyramine is not directly analyzed in the papers, the tert-butoxycarbonyl group is known to serve as a powerful chiral directing group in the synthesis of amines . This implies that the BOC group could influence the stereochemistry of the compound. Furthermore, the synthesis of molecularly uniform oligomers using a modified BOC protective group indicates that such groups can be tailored to improve solubility and reaction efficiency, which could be relevant for the molecular structure analysis of N-tert-Butoxycarbonyl 3,5-Diiodotyramine .

Chemical Reactions Analysis

The papers describe various chemical reactions involving BOC-protected compounds. For example, the facile N-tert-butoxycarbonylation of amines using La(NO3)3·6H2O as a catalyst under solvent-free conditions suggests that BOC groups can be introduced to amines in a straightforward manner . The synthesis of tert-butyl aminocarbonate, which can acylate amines, also demonstrates the reactivity of BOC-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-Butoxycarbonyl 3,5-Diiodotyramine are not directly discussed in the papers. However, the properties of BOC-protected compounds, such as their solubility and reactivity, are influenced by the presence of the BOC group. The modified BOC protective group used in the synthesis of oligourethanes improved solubility and allowed for reactions that were not possible with conventional BOC groups . This suggests that the physical properties of N-tert-Butoxycarbonyl 3,5-Diiodotyramine could be manipulated by altering the protective group.

科学研究应用

N-Boc 脱保护方法

- 选择性 N-Boc 脱保护:已经证明了一种使用碳酸钠进行 N-Boc 脱保护的温和且选择性的方法,展示了其与广泛官能团的相容性,从而促进了在各种底物上以优异的产率合成无 N 产物 (卡祖利等,2006)。

胺的叔丁氧羰基化

- 高效的 N-叔丁氧羰基化:已经描述了一种使用碳酸二叔丁酯在无溶剂条件下在 La(NO3)3·6H2O 存在下对胺进行 N-叔丁氧羰基化的简便方法,有效地生成 N-叔丁基氨基甲酸酯 (苏里亚基兰等,2006)。

有机化学中的合成和反应性

- 吡咯衍生物的合成:已经探索了 N-叔丁氧羰基保护的甲硅氧基吡咯与 1,4-醌的无催化反应,用于有效合成吡咯并苯并呋喃和吡咯并萘并呋喃加合物,证明了 N-叔丁氧羰基在合成应用中的多功能性 (布林布尔等,2004)。

叔丁氧羰基化技术的进步

- 直接叔丁氧羰基化:已经开发出一种使用流动微反应器系统直接和可持续地合成叔丁酸酯(包括 N-叔丁氧羰基化合物)的方法。这种方法提高了叔丁氧羰基化过程的效率和可持续性 (德杰纳罗等,2016)。

安全和危害

属性

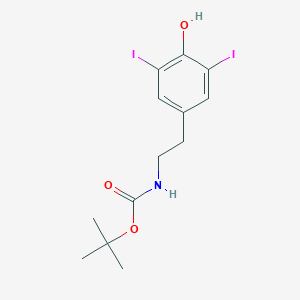

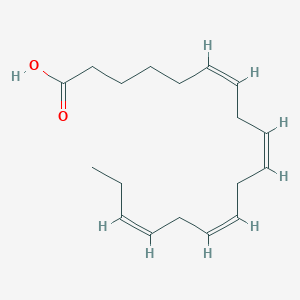

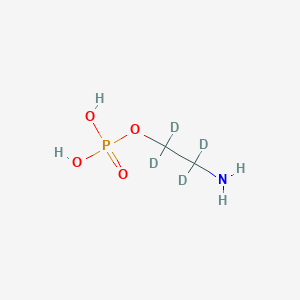

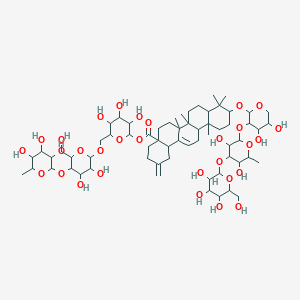

IUPAC Name |

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGDDATVGKWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17I2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468723 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonyl 3,5-Diiodotyramine | |

CAS RN |

788824-51-1 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

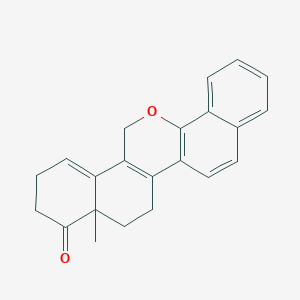

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

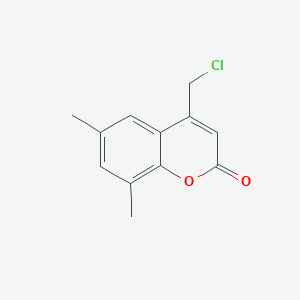

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)